molecular formula C17H14FN5OS B11058551 3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B11058551
M. Wt: 355.4 g/mol
InChI Key: NPKUWPSOTONKSE-UHFFFAOYSA-N
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Description

3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a benzazepine core with a tetrazole and fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE involves multiple steps, starting with the preparation of the benzazepine core. This is typically achieved through a cyclization reaction involving an appropriate precursor. The tetrazole group is then introduced via a nucleophilic substitution reaction, often using sodium azide and a suitable halogenated precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener, more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives of the benzazepine core

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole group may interact with enzymes or receptors, while the fluorophenyl group could enhance binding affinity and specificity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
  • 3-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE

Uniqueness

The presence of the fluorophenyl group in 3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Properties

Molecular Formula

C17H14FN5OS

Molecular Weight

355.4 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C17H14FN5OS/c18-12-6-8-13(9-7-12)23-17(20-21-22-23)25-15-10-5-11-3-1-2-4-14(11)19-16(15)24/h1-4,6-9,15H,5,10H2,(H,19,24)

InChI Key

NPKUWPSOTONKSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SC3=NN=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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